Structural Identity: N-Carbamoyl vs. O-Linked Glucuronide Conjugation Chemistry
The target compound contains an N-carbamoyl-β-D-glucopyranuronic acid moiety formed at the secondary aliphatic amine of carvedilol, in contrast to the O-linked glucuronide isomers (e.g., 1-hydroxycarvedilol O-glucuronide and 8-hydroxycarvedilol O-glucuronide) which conjugate at hydroxyl groups on the carbazole ring or side chain. This structural difference was resolved via a differential acetylation strategy: in pyridine, carvedilol was acetylated at both the hydroxyl and the aliphatic amine, whereas in aqueous solution acetylation occurred only at the aliphatic amine; the carbazole nitrogen remained unreactive under both conditions [1]. The carbamoyl linkage is formed by addition of CO₂ and glucuronic acid to the secondary amine, a mechanism chemically distinct from UDP-glucuronosyltransferase (UGT)-catalyzed O-glucuronidation at hydroxyl positions [1]. Carvedilol produces at least 12 different metabolites in dog and rat, of which five are glucuronide conjugates: two diastereomeric carbamoyl glucuronides (including the target compound), one carbazole-N-linked glucuronide, and two diastereomeric O-linked glucuronides [1].
| Evidence Dimension | Chemical conjugation site and linkage type |
|---|---|
| Target Compound Data | N-carbamoyl (carbamate) linkage at secondary aliphatic amine; molecular weight 626.61 g/mol; molecular formula C₃₁H₃₄N₂O₁₂ |
| Comparator Or Baseline | Carvedilol β-D-glucuronide (O-linked at hydroxyl, CAS 114869-83-9): molecular weight 582.60 g/mol; molecular formula C₃₀H₃₄N₂O₁₀. 1-Hydroxycarvedilol O-glucuronide and 8-hydroxycarvedilol O-glucuronide: O-linked at carbazole ring hydroxyl positions |
| Quantified Difference | Mass difference of +44 Da (CO₂ adduct) vs. O-linked glucuronide; five structurally distinct glucuronide conjugates identified in a single study, with only two bearing the carbamoyl linkage |
| Conditions | Structural determination by fast atom bombardment mass spectrometry (FAB-MS) and differential acetylation (acetic anhydride in pyridine vs. aqueous solution); metabolites generated in dog and rat liver microsomes and in vivo |
Why This Matters
Procurement of the correct carbamoyl conjugate standard is essential for unambiguous LC-MS/MS peak assignment in metabolite profiling, as the +44 Da mass shift distinguishes this shunt pathway product from all O-linked glucuronide congeners.
- [1] Schaefer WH, Goalwin A, Dixon F, Hwang B, Killmer L, Kuo G. Structural determination of glucuronide conjugates and a carbamoyl glucuronide conjugate of carvedilol: Use of acetylation reactions as an aid to determine positions of glucuronidation. Biological Mass Spectrometry. 1992;21(4):179-188. doi:10.1002/bms.1200210402 View Source
